molecular formula C23H24FNO3 B1209187 1-[2-Fluoro-4,5-bis(phenylmethoxy)phenyl]-2-(methylamino)ethanol

1-[2-Fluoro-4,5-bis(phenylmethoxy)phenyl]-2-(methylamino)ethanol

Cat. No. B1209187
M. Wt: 381.4 g/mol
InChI Key: QDZZRQSBQUVQJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-fluoro-4,5-bis(phenylmethoxy)phenyl]-2-(methylamino)ethanol is an aromatic ether.

Scientific Research Applications

Ultrasound-Mediated Synthesis Protocols

  • Application : Ultrasound-mediated synthesis of organic compounds.
  • Details : An efficient one-pot method for synthesizing derivatives, like bis-3-methyl-1-phenyl-1H-pyrazol-5-ols, using ultrasound irradiation in aqueous ethanol. This method features catalyst-free synthesis, simple work-up, and rapid production with excellent yields (Shabalala et al., 2020).

Synthesis of Fluorophenothiazines

  • Application : Synthesis of fluorinated compounds.
  • Details : Describes the synthesis of fluorophenothiazines using alcoholic potassium hydroxide solution. This process involves Smiles rearrangement and yields fluorinated sulfones upon oxidation (Sharma et al., 1999).

Chemosensor Development

  • Application : Monitoring metal ion concentrations.
  • Details : Development of a new "off–on fluorescence type" chemosensor for Zn2+ detection, which combines a quinoline fluorophore and 2-((pyridin-2-yl)methylamino)ethanol for water solubility. This sensor can detect Zn2+ in living cells and aqueous solutions (Park et al., 2015).

Fluorescent and Colorimetric pH-Indicators

  • Application : Sensing pH changes in environments.
  • Details : Synthesis of a pH-indicator based on the ketene structure, showing sensitivity to pH in both absorption and fluorescence spectra. The indicator undergoes color changes from yellow to red with pH changes, useful in various applications (Kun, 2011).

CO2 Capture

  • Application : Environmental applications in CO2 capture.
  • Details : Research on water-free biphasic absorbents, including 2-(methylamino)ethanol, for efficient CO2 capture. These absorbents show high CO2 loading capacity and are useful in continuous absorption-desorption cycles (Barzagli et al., 2017).

properties

Product Name

1-[2-Fluoro-4,5-bis(phenylmethoxy)phenyl]-2-(methylamino)ethanol

Molecular Formula

C23H24FNO3

Molecular Weight

381.4 g/mol

IUPAC Name

1-[2-fluoro-4,5-bis(phenylmethoxy)phenyl]-2-(methylamino)ethanol

InChI

InChI=1S/C23H24FNO3/c1-25-14-21(26)19-12-22(27-15-17-8-4-2-5-9-17)23(13-20(19)24)28-16-18-10-6-3-7-11-18/h2-13,21,25-26H,14-16H2,1H3

InChI Key

QDZZRQSBQUVQJI-UHFFFAOYSA-N

SMILES

CNCC(C1=CC(=C(C=C1F)OCC2=CC=CC=C2)OCC3=CC=CC=C3)O

Canonical SMILES

CNCC(C1=CC(=C(C=C1F)OCC2=CC=CC=C2)OCC3=CC=CC=C3)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[2-Fluoro-4,5-bis(phenylmethoxy)phenyl]-2-(methylamino)ethanol
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1-[2-Fluoro-4,5-bis(phenylmethoxy)phenyl]-2-(methylamino)ethanol
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1-[2-Fluoro-4,5-bis(phenylmethoxy)phenyl]-2-(methylamino)ethanol
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1-[2-Fluoro-4,5-bis(phenylmethoxy)phenyl]-2-(methylamino)ethanol

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